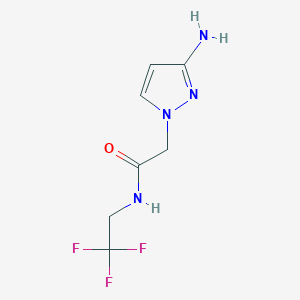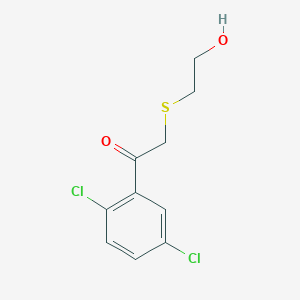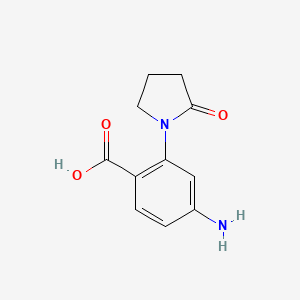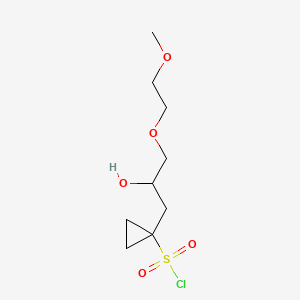
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO5S It is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxy-ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 1-(2-hydroxy-3-(2-methoxyethoxy)propyl) alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Triethylamine, dichloromethane, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Carbonyl Compounds: Formed by oxidation of the hydroxy group.
Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Utilized in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile. The hydroxy-ether functional group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
- 1-(2-Hydroxy-3-(propan-2-yloxy)propyl)cyclopropane-1-sulfonyl chloride
- 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride
Comparison: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity properties compared to its analogs. The hydroxy-ether functional group also allows for additional hydrogen bonding interactions, which can influence the compound’s behavior in biological systems and its suitability for specific applications.
Propiedades
Fórmula molecular |
C9H17ClO5S |
|---|---|
Peso molecular |
272.75 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-(2-methoxyethoxy)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c1-14-4-5-15-7-8(11)6-9(2-3-9)16(10,12)13/h8,11H,2-7H2,1H3 |
Clave InChI |
CDRYMBFUKGVRBE-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(CC1(CC1)S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


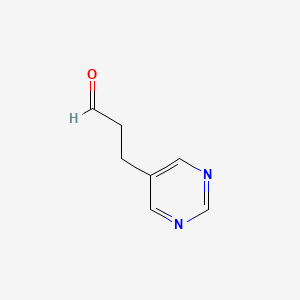
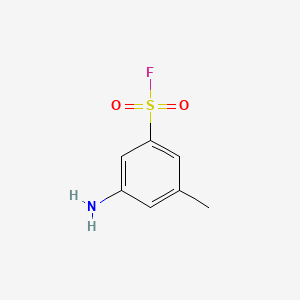
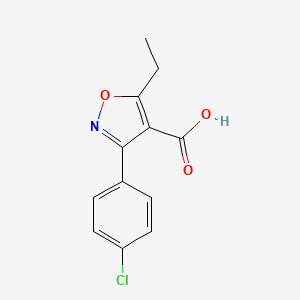
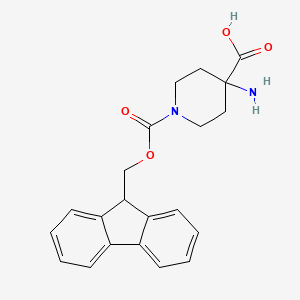
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)

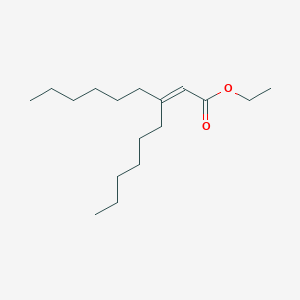
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
